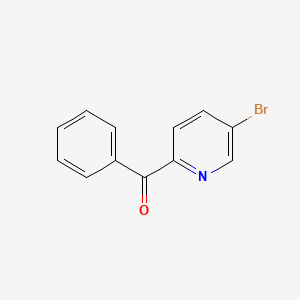

(5-Bromopyridin-2-yl)(phenyl)methanone

Description

(5-Bromopyridin-2-yl)(phenyl)methanone is a halogenated aromatic ketone characterized by a pyridine ring substituted with a bromine atom at the 5-position and a phenyl group attached via a methanone bridge. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ketone group enables further functionalization via nucleophilic addition or reduction .

Properties

IUPAC Name |

(5-bromopyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXZWEQLVKTQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579275 | |

| Record name | (5-Bromopyridin-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206357-52-0 | |

| Record name | (5-Bromopyridin-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)(phenyl)methanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for (5-Bromopyridin-2-yl)(phenyl)methanone are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(5-Bromopyridin-2-yl)(phenyl)methanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Research: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the methanone group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

- (5-Bromopyridin-3-yl)(phenyl)methanone (CAS 59105-50-9): This isomer features bromine at the pyridine 3-position instead of 2. Electronic effects also differ: the 5-bromo-2-pyridinyl group in the target compound creates a stronger electron-withdrawing environment due to proximity to the ketone, enhancing its electrophilicity .

Substituent Variations

- (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone (CAS 1563-56-0): The addition of an amino group on the benzene ring introduces electron-donating effects, which may stabilize resonance structures and alter reactivity.

- (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone (CAS 1222368-75-3): Substitution of pyridine with a fluorophenyl group and a cyclopropyl moiety increases lipophilicity and ring strain. The fluorine atom enhances metabolic stability, whereas the target compound’s pyridine ring may improve solubility in polar solvents .

Functional Group Modifications

- Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1): This bis-phenyl methanone derivative contains thiadiazole rings, which confer antimicrobial and efflux pump inhibitory activities. The target compound’s simpler structure lacks such bioactivity, highlighting the importance of thiadiazole groups in pharmacological applications .

- Chimassorb®81 (2-hydroxy-4-(octyloxy)phenyl methanone): A UV absorber with a hydroxyl group and long alkoxy chain, this compound demonstrates how methanone derivatives can stabilize materials against sunlight.

Comparative Data Table

Key Research Findings

- Synthetic Utility : The target compound’s 5-bromo-2-pyridinyl group is optimal for palladium-catalyzed couplings, outperforming 3-bromo isomers in regioselectivity .

- Biological Gaps: Unlike bis-thiadiazolyl methanones (e.g., C1–C4), the target compound lacks documented antimicrobial activity, suggesting its role is confined to synthesis .

- Stability Considerations : Bromine’s electron-withdrawing effect increases susceptibility to nucleophilic substitution compared to fluorine-substituted analogs (e.g., CAS 1222368-75-3) .

Biological Activity

Overview

(5-Bromopyridin-2-yl)(phenyl)methanone is a brominated organic compound with notable biological activity. Its structure consists of a pyridine ring substituted with a bromine atom, linked to a phenyl group via a methanone functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for neurological and inflammatory diseases.

- Molecular Formula : C₁₂H₈BrNO

- Molecular Weight : 266.1 g/mol

- CAS Number : 206357-52-0

The biological activity of (5-Bromopyridin-2-yl)(phenyl)methanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity, while the methanone group provides additional sites for interaction, making it a versatile candidate in pharmacological studies.

Antimicrobial Properties

Recent studies have indicated that (5-Bromopyridin-2-yl)(phenyl)methanone exhibits significant antimicrobial activity. In vitro tests have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial properties:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These findings highlight the potential of this compound as an antimicrobial agent .

Anticancer Activity

Further research has explored the anticancer potential of (5-Bromopyridin-2-yl)(phenyl)methanone. It has been investigated for its ability to inhibit cancer cell proliferation in various cancer models. The compound's mechanism may involve the modulation of cell signaling pathways critical for cancer progression.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that (5-Bromopyridin-2-yl)(phenyl)methanone serves as a valuable probe in enzyme mechanism studies, particularly in understanding how specific enzymes interact with small molecules. This research aids in elucidating the biochemical pathways involved in disease processes.

-

Synthesis and Biological Evaluation :

- Research focusing on the synthesis of pyridin-2-yl-methanones has revealed that derivatives of (5-Bromopyridin-2-yl)(phenyl)methanone exhibit varied biological activities depending on their substituents. For instance, modifications to the phenyl group can significantly enhance or diminish antimicrobial efficacy .

-

Pharmacological Applications :

- The compound is being explored as a lead candidate in drug discovery, particularly targeting neurological disorders. Its structural properties allow for modifications that can improve its pharmacokinetic profiles and therapeutic indices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.